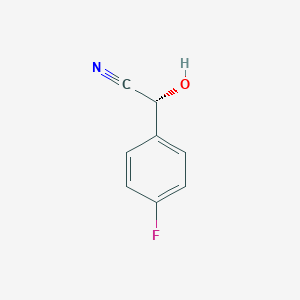
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-Fluorophenyl)hydroxyacetonitrile is an organic compound with the molecular formula C8H8FNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide sources under controlled conditions. One common method is the addition of hydrogen cyanide (HCN) to 4-fluorobenzaldehyde in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of ®-(4-Fluorophenyl)hydroxyacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-Fluorophenyl)hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of ®-(4-Fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-(4-Fluorophenyl)hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-(4-Fluorophenyl)hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The fluorine atom can also enhance the compound’s stability and bioavailability by affecting its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(4-Fluorophenyl)hydroxyacetonitrile: The enantiomer of the ®-form, with different biological activity.
4-Fluorobenzaldehyde: A precursor in the synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile.
®-(4-Chlorophenyl)hydroxyacetonitrile: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
®-(4-Fluorophenyl)hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of both hydroxyl and nitrile functional groups
Eigenschaften
CAS-Nummer |
149952-37-4 |
|---|---|
Molekularformel |
C8H6FNO |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
InChI-Schlüssel |
UWDPUVCVIQXYQR-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C#N)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Synonyme |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















